3-Hydroxy-7-methoxy-3-phenyl-4-chromanone
Description
The Chromanone Scaffold as a Privileged Structure in Medicinal Chemistry
The chromanone scaffold is widely regarded as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as a versatile template for developing ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govijrpc.com Chromanone and its derivatives have demonstrated a remarkable array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.gov
The therapeutic potential of chromanones extends to various health conditions. For instance, research has shown their efficacy as enzyme inhibitors, which is particularly relevant in the context of neurodegenerative diseases. digitellinc.com Additionally, certain chromanone derivatives have been investigated for their potential in treating diabetes, with substitutions at the C-2, 3, 6, and 7 positions of the core structure providing effective antidiabetic agents. nih.gov The chromanone framework has also been identified as a promising basis for developing antimicrobial agents against a range of bacteria, including Mycobacterium tuberculosis. acs.org
The interest in chromanones is further supported by their presence in numerous natural products, particularly polyphenolic compounds, as well as in synthetic molecules. nih.gov The diverse biological activities associated with this scaffold underscore its importance and continued exploration in drug discovery and development. nih.govnih.gov
Table 1: Selected Biological Activities of Chromanone Derivatives
| Biological Activity | Target/Mechanism | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. nih.gov | nih.gov |
| Antifungal | Shows potential against pathogens like C. albicans and A. niger. nih.gov | nih.gov |
| Antidiabetic | Inhibition of enzymes such as DGAT, PTP1B, and α-glucosidase. nih.gov | nih.gov |
| Anticancer | Potent activity in the treatment of cancer. nih.gov | nih.gov |
| Antidepressant | Potential to inhibit monoamine oxidase. nih.gov | nih.gov |
| Neuroprotective | Inhibition of enzymes associated with neurodegenerative diseases. digitellinc.com | digitellinc.com |
Overview of 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone within the Chromanone Family
Within the large family of chromanones is the specific compound This compound . This molecule is characterized by a hydroxyl group at the C-3 position, a methoxy (B1213986) group at the C-7 position, and a phenyl substituent also at the C-3 position.
Below is a data table summarizing the key chemical identifiers for this compound.
Table 2: Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C16H14O4 | nih.gov |
| IUPAC Name | 3-hydroxy-7-methoxy-3-phenyl-2,3-dihydrochromen-4-one | |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 218600-53-4 | |
The presence and position of the hydroxyl, methoxy, and phenyl groups are critical in determining the specific biological and chemical properties of this molecule. For example, studies on related chromanone structures have shown that hydroxylation and the presence of methoxy groups can significantly influence activities such as α-glucosidase inhibition and antioxidant potential. jst.go.jp Specifically, the introduction of a hydroxyl group at the 7-position has been noted to increase α-glucosidase inhibitory activity in some derivatives. jst.go.jp
Historical Context of Chromanone Research and its Evolution
The history of chromanone research is intrinsically linked to the study of chromones, which are naturally occurring compounds found widely in the plant kingdom. ijrar.org One of the earliest and most significant chromones to be used clinically was Khellin (B1673630), which was extracted from the seeds of the Ammi visnaga plant. ijrpc.comijrar.orgresearchgate.net For centuries, khellin was used in the Mediterranean region for its diuretic properties to alleviate renal colic. ijrpc.comresearchgate.net
In the mid-20th century, the therapeutic applications of khellin expanded to include its use as a smooth muscle relaxant for treating conditions like angina pectoris and asthma. ijrpc.com Although its use has evolved, khellin is still employed in the treatment of the pigmentation disorder vitiligo. ijrpc.comijrar.org The pharmacological activities of khellin spurred significant interest among researchers, leading to extensive studies on this and other chromone-containing compounds. ijrar.org
The development of synthetic methods to create new compounds with the chromone (B188151) framework further propelled the field forward. ijrpc.com The recognition of the chromone and, by extension, the chromanone scaffold as a privileged structure in drug discovery has solidified its importance in medicinal chemistry. ijrpc.com This historical foundation has paved the way for the synthesis and investigation of a vast number of derivatives, including this compound, with the aim of discovering new and more effective therapeutic agents. nih.govdigitellinc.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
18380-57-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-3-phenyl-2H-chromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-7-8-13-14(9-12)20-10-16(18,15(13)17)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 |
InChI Key |
MIYOIGVLMOMCHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Chromanone Systems
General Synthetic Methodologies for 4-Chromanones
The construction of the 4-chromanone (B43037) ring system can be achieved through various synthetic routes, ranging from classical acid and base-catalyzed cyclizations to modern catalytic and microwave-assisted methods.
The synthesis of 4-chromanones is frequently accomplished under either acidic or basic conditions. ijrpc.com Acid-catalyzed methods often involve the intramolecular cyclization of phenolic compounds that possess an appropriate side chain. For instance, the cyclization of phenolic carboxylic acids can be facilitated by catalysts like polyphosphoric acid. ijrpc.com Another acidic approach involves the use of acetic acid to catalyze the ring closure of methoxymethyl aryl ethers after ortho-directed metalation. ijrpc.com Phosphorus oxychloride has also been employed as a catalyst for the cyclization of phenolic compounds with acyl side chains. ijrpc.com
Base-promoted condensations are also a cornerstone of chromanone synthesis. A notable example involves the reaction of 2-hydroxyacetophenones with aliphatic aldehydes, which can be optimized using microwave heating to produce 2-alkyl-substituted 4-chromanones in high yields. ijrpc.comacs.org
A two-step synthesis of 4-chromanones begins with a Michael addition of phenols to acrylonitriles, catalyzed by potassium carbonate, to form 3-aryloxypropanenitriles. researchgate.net Subsequent treatment with trifluoromethanesulfonic acid and trifluoroacetic acid leads to the desired 4-chromanones in good to excellent yields. researchgate.net
| Catalyst/Reagent | Reaction Type | Starting Materials | Product | Reference |
| Polyphosphoric Acid | Acid-catalyzed cyclization | Phenolic carboxylic acids | Chromone-2-carboxylic acids | ijrpc.com |
| Acetic Acid | Acid-catalyzed ring closure | Methoxymethyl aryl ethers | Polycyclic chromones | ijrpc.com |
| Phosphorus Oxychloride | Acid-catalyzed cyclization | Phenolic compounds with acyl side chains | Chromone (B188151) ring | ijrpc.com |
| Diisopropylamine (Base) | Base-promoted condensation | 2-hydroxyacetophenones, aliphatic aldehydes | 2-Alkyl-substituted 4-chromanones | ijrpc.comacs.org |
| K2CO3, TfOH, TFA | Michael addition & cyclization | Phenols, acrylonitriles | 4-Chromanones | researchgate.net |
Intramolecular reactions are fundamental to the synthesis of the chromanone core. The Baker–Venkataraman rearrangement is a classic and widely utilized method for synthesizing chromones and flavones. wikipedia.orgjk-sci.com This reaction involves the transformation of an ortho-acyloxyaryl ketone into an aryl β-diketone using a base. jk-sci.com The mechanism proceeds through the formation of an enolate followed by an acyl transfer. wikipedia.org The resulting β-diketone can then undergo acid-catalyzed cyclodehydration to form the chromone ring. wikipedia.orgalfa-chemistry.com
The Claisen condensation is another pivotal carbon-carbon bond-forming reaction. It occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.compressbooks.pub In the context of chromanone synthesis, a "crossed" Claisen condensation, where one ester partner is non-enolizable, can be particularly useful. organic-chemistry.org For instance, the direct Claisen condensation of a protected 2'-hydroxyacetophenone (B8834) with an appropriate ester, using a strong base like sodium hydride, has been shown to be an effective route to chromone precursors. nih.gov The intramolecular version of this reaction is known as the Dieckmann condensation. organic-chemistry.org
| Reaction Name | Description | Key Intermediates | Typical Base | Reference |
| Baker-Venkataraman Rearrangement | Rearrangement of o-acyloxyaryl ketones to form 1,3-diketones, which then cyclize. | Aryl β-diketones | KOH, NaH, Pyridine | wikipedia.orgjk-sci.comalfa-chemistry.com |
| Claisen Ester Condensation | Condensation of two esters (or one ester and another carbonyl) to form a β-keto ester. | β-keto ester | Sodium ethoxide, Sodium hydride | wikipedia.orgorganic-chemistry.orgnih.gov |
Modern synthetic chemistry has embraced catalytic and microwave-assisted techniques to improve the efficiency, yield, and environmental footprint of chromanone synthesis. Palladium-catalyzed reactions have proven versatile. For example, palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure affords chromones in very good yields. organic-chemistry.org
Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many cases. eurekaselect.comajgreenchem.comnih.govnih.gov For instance, the synthesis of 2-amino-4H-chromene derivatives via a one-pot, three-component reaction of aldehydes, malononitrile, and naphthols can be efficiently carried out under solvent-free conditions using a magnetic catalyst and microwave irradiation. ajgreenchem.comresearchgate.net Similarly, a base-mediated aldol (B89426) condensation for the synthesis of substituted chroman-4-ones is efficiently achieved using microwave irradiation, reducing reaction times from hours to minutes. ijrpc.comacs.orgnih.gov
| Methodology | Catalyst/Conditions | Advantages | Example Application | Reference |
| Catalytic Cyclization | Palladium complexes | High efficiency, good yields | Synthesis of chromones from o-iodophenols and acetylenes | organic-chemistry.orgresearchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst (e.g., FeTiO3) | Rapid reaction times, high yields, solvent-free options | One-pot synthesis of 2-amino-4H-chromenes | eurekaselect.comajgreenchem.comresearchgate.net |
| Microwave-Assisted Condensation | Microwave irradiation, base (e.g., DIPA) | Efficient one-step procedure | Synthesis of substituted chroman-4-ones from 2'-hydroxyacetophenones | ijrpc.comacs.org |
Targeted Synthesis of 3-Substituted Chromanones
The functionalization of the chromanone scaffold, particularly at the C-3 position, is crucial for creating structural diversity and accessing specific target molecules like 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone.
Achieving regioselectivity in the functionalization of chromones is a key synthetic challenge. The electronic properties of the chromone ring play a significant role, with the C-3 position being electron-rich and thus susceptible to reaction with electrophilic partners. nih.gov The functionalization at C-3 occurs predominantly if the C-2 position is already substituted. nih.gov
Various methods have been developed for introducing substituents at the C-3 position. researchgate.netrsc.orgresearchgate.netacs.org For example, iron(III)-catalyzed functionalization allows for the introduction of groups derived from radicals onto the C-3 position of flavones. nih.gov Another strategy involves the Algar-Flynn-Oyamada reaction, which transforms chalcone (B49325) analogues into 3-hydroxychromones. semanticscholar.org
The synthesis of 3-hydroxy-3-phenyl-4-chromanones requires specific strategies to introduce both a hydroxyl group and a phenyl group at the C-3 position. One common route is through the epoxidation of a flavanone (B1672756) precursor followed by rearrangement.
A key synthetic pathway to obtain 3-hydroxy-2-phenyl-4H-chromen-4-ones (flavonols) starts from the corresponding 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (chalcone). researchgate.net The Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of chalcones using hydrogen peroxide in a basic medium, is a well-established method for this transformation. semanticscholar.org
While direct synthesis of this compound is less commonly detailed, its synthesis can be inferred from general methods for creating 3-substituted chromanones. A plausible route would involve the synthesis of the corresponding 7-methoxy-flavanone, followed by selective oxidation at the C-3 position. The starting material would likely be 2'-hydroxy-4'-methoxyacetophenone, which would undergo a Claisen-Schmidt condensation with benzaldehyde (B42025) to form the respective chalcone. This chalcone can then be cyclized to the flavanone, which is subsequently hydroxylated at the C-3 position.
Methods for Methoxy (B1213986) Group Installation at C-7
The introduction of a methoxy group at the C-7 position of the chromanone ring is typically accomplished by starting with a precursor that already contains this functionality. A common strategy involves the use of a substituted acetophenone (B1666503) which serves as a key building block for the heterocyclic ring.
A primary route to obtaining the 7-methoxy-chromanone core is through a Claisen condensation reaction. rsc.org This process often begins with 2'-hydroxy-4'-methoxyacetophenone. This starting material is treated with a strong base, such as sodium ethoxide, to form an enolate intermediate. This intermediate subsequently reacts with an agent like diethyl oxalate, leading to the formation of a diketone which then undergoes intramolecular cyclization and dehydration to form the chromone ring. rsc.org The resulting product is typically an ester, such as ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. rsc.org
This chromone ester can then be further modified. For instance, it can undergo hydrolysis, often in the presence of a base, to yield the corresponding carboxylic acid, 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid. rsc.orgrsc.org This acid can then be coupled with other molecules, for example, through an amidation process to create more complex derivatives. rsc.org The initial yields for the chromone ester formation are generally in the range of 70-80%. rsc.org
Various catalysts can be employed for the crucial ring-closure step in chromone synthesis, including:
Polyphosphoric acid ijrpc.com
Hydrochloric acid ijrpc.com
para-Toluene sulfonic acid (PTSA) ijrpc.com
Phosphorus oxychloride ijrpc.com
The selection of the starting material, specifically the substituted phenol (B47542) (e.g., 3-methoxyphenol), is the determining factor for the placement of the methoxy group at the C-7 position in the final chromanone structure.
Chemical Modifications and Analog Preparation of this compound Derivatives
Once the basic this compound scaffold is synthesized, it can be subjected to a variety of chemical modifications to create a library of analogs. These modifications typically target the phenyl moiety, the hydroxyl group at C-3, and the methoxy group at C-7, or involve creating larger hybrid structures.
Strategies for Altering Phenyl Moiety Substitutions
Modifying the substituents on the phenyl ring at the C-3 position is a key strategy for creating structural diversity. This is often achieved by starting with different substituted benzaldehydes during the initial synthesis. An aldol condensation reaction between a 2'-hydroxyacetophenone (like 2'-hydroxy-4'-methoxyacetophenone) and a suitably substituted benzaldehyde can be used to construct the C-phenyl chromanone skeleton. acs.org
Microwave-assisted synthesis has proven to be an efficient method for this one-step procedure, allowing for the creation of a series of substituted chroman-4-one derivatives. acs.org By varying the aldehyde reactant, a wide range of functional groups can be introduced onto the phenyl ring.
Table 1: Examples of Substituted Aldehydes for Chromanone Synthesis
| Aldehyde | Resulting Phenyl Substitution |
|---|---|
| Benzaldehyde | Unsubstituted Phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
Derivatization of Hydroxyl and Methoxy Groups
The hydroxyl group at the C-3 position and the methoxy group at C-7 are prime targets for derivatization, which can alter the molecule's properties.
The C-3 hydroxyl group, being a secondary alcohol, can undergo several common reactions:
Alkylation: Reaction with alkyl halides in the presence of a base can form ethers. evitachem.com
Acetylation: Acetic anhydride (B1165640) can be used to convert the hydroxyl group into an acetate (B1210297) ester, a reaction often used for analytical purposes to characterize hydroxyl functionalities within complex mixtures. nih.gov
Glycosylation: The attachment of sugar moieties to the hydroxyl group can produce glycosides, which may enhance solubility or stability. evitachem.com
A variety of reagents are available for derivatizing hydroxyl groups, particularly for analytical applications, which highlights the chemical tractability of this functional group. These reagents include acyl chlorides, organic anhydrides, and alkyl or aryl isocyanates. researchgate.net
The methoxy group at C-7 is generally more stable than the hydroxyl group. However, demethylation to the corresponding 7-hydroxy derivative can be achieved using strong reagents like boron tribromide or hydrobromic acid. The resulting phenol can then be re-alkylated with different alkyl halides to produce a variety of 7-alkoxy analogs. This two-step process provides access to derivatives that are not easily synthesized directly.
Table 2: Common Derivatization Reactions
| Functional Group | Reagent | Product |
|---|---|---|
| C-3 Hydroxyl | Alkyl Halide / Base | C-3 Alkoxy Ether |
| C-3 Hydroxyl | Acetic Anhydride | C-3 Acetate Ester |
| C-7 Methoxy | Boron Tribromide (BBr₃) | C-7 Hydroxyl (Phenol) |
Preparation of Hybrid Chromanone Systems
Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.govresearchgate.net This approach aims to combine the functionalities of the parent molecules, potentially leading to synergistic or novel properties. The chromanone scaffold is a valuable building block in this approach. nih.govnih.gov
Several synthetic strategies are employed to create chromanone-based hybrids:
Linkage via Click Chemistry: A highly efficient and popular method involves using "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. For example, a chromanone derivative bearing a terminal alkyne can be reacted with a molecule containing an azide (B81097) group to form a stable triazole-linked hybrid. nih.gov
Formation of Hydrazones: Chromanone derivatives can be linked to other molecules through a hydrazone bridge. This often involves reacting a chromone-hydrazine intermediate with an aldehyde or ketone on the partner molecule. researchgate.net
Amide or Ester Linkages: If the chromanone scaffold contains a carboxylic acid (or can be modified to include one), it can be coupled with an amine or alcohol from another bioactive molecule to form an amide or ester bond, respectively. rsc.orgnih.gov
These strategies have been used to link chromone or chromanone cores to a variety of other molecular fragments, including tacrine, pyrimidines, azoles, and quinolines. nih.gov The resulting hybrid molecules represent a significant expansion of the chemical space accessible from the initial this compound structure.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chromanone Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the chromanone and phenyl rings.
The protons of the chromanone scaffold are expected to exhibit characteristic signals. The protons on the A-ring (the benzene (B151609) ring of the chromanone) are influenced by the electron-donating methoxy (B1213986) group at C-7 and the electron-withdrawing carbonyl group at C-4. The protons of the C-ring and the pendant phenyl group will also show distinct chemical shifts.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a, H-2b | 4.5 - 5.0 | m | |
| OH-3 | 4.0 - 5.5 | s (broad) | |
| OCH₃-7 | 3.8 - 3.9 | s | |
| H-8 | 6.4 - 6.6 | d | ~2.5 |
| H-6 | 6.6 - 6.8 | dd | ~8.5, 2.5 |
| H-5 | 7.8 - 8.0 | d | ~8.5 |
| H-2', H-6' | 7.3 - 7.5 | m | |
| H-3', H-4', H-5' | 7.2 - 7.4 | m |
Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum is instrumental in defining the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are dictated by their hybridization and the nature of the attached atoms and functional groups.
The carbonyl carbon (C-4) is characteristically found at a low field (downfield) in the spectrum. The carbons of the aromatic rings appear in the range of approximately 100-165 ppm, with their specific shifts influenced by the substituents. For instance, the carbon attached to the methoxy group (C-7) will be shifted downfield.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 70 - 75 |
| C-3 | 75 - 80 |
| C-4 | 190 - 195 |
| C-4a | 115 - 120 |
| C-5 | 128 - 132 |
| C-6 | 110 - 115 |
| C-7 | 165 - 170 |
| C-8 | 100 - 105 |
| C-8a | 160 - 165 |
| OCH₃-7 | 55 - 60 |
| C-1' | 135 - 140 |
| C-2', C-6' | 125 - 130 |
| C-3', C-5' | 128 - 132 |
| C-4' | 127 - 131 |
Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
The coupling between carbon and hydrogen atoms, observed in coupled ¹³C NMR spectra or inferred from 2D NMR, provides valuable connectivity information. One-bond couplings (¹JCH) are typically in the range of 120-200 Hz. For the aromatic and vinylic carbons of the chromanone and phenyl moieties, ¹JCH values are generally around 160-170 Hz. rsc.org The ¹JCH for the methoxy group is typically around 145 Hz.
Long-range C-H couplings (²JCH and ³JCH), which occur over two and three bonds respectively, are smaller (typically 1-10 Hz) and are crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. These are most effectively analyzed using 2D NMR techniques.
Two-dimensional (2D) NMR experiments are indispensable for the definitive structural elucidation of complex molecules like this compound. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (H-H) couplings within the molecule. youtube.com For instance, COSY would show correlations between the coupled protons on the A-ring of the chromanone (H-5, H-6, and H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. wikipedia.org It is used to assign the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a key technique that reveals long-range (typically 2- and 3-bond) couplings between carbon and proton atoms. researchgate.net This is particularly useful for identifying the placement of substituents and connecting different parts of the molecule. For example, a correlation between the methoxy protons and C-7 would confirm the position of the methoxy group. Correlations from the protons of the phenyl ring to the C-3 of the chromanone would confirm the attachment of the phenyl group at this position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and the elemental composition of a compound, as well as structural details based on its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of chromanones often involves characteristic pathways such as retro-Diels-Alder (RDA) reactions, and losses of small neutral molecules like CO, H₂O, and radicals. researchgate.net
Expected Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 270 | [M]⁺˙ | Molecular Ion |
| 252 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group |
| 242 | [M - CO]⁺˙ | Loss of carbon monoxide from the carbonyl group |
| 164 | [C₉H₈O₃]⁺˙ | Retro-Diels-Alder fragmentation of the C-ring |
| 136 | [C₈H₈O₂]⁺˙ | Further fragmentation of the RDA product |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The relative intensities of these fragments can provide further structural clues.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful analytical techniques for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry provides crucial data for its identification.
Research involving the analysis of complex mixtures has identified this compound. In one such study, a significant ion peak was observed, which is instrumental in confirming the presence of the compound. academie-sciences.fr
Table 1: ESI-MS Data for this compound
| Ion/Fragment | Observed m/z |
| [M+H]⁺ | 271.0965 |
| Fragment Ion | 151.01 |
Note: The [M+H]⁺ value is calculated based on the molecular formula C₁₆H₁₄O₄. The fragment ion is reported from experimental data. academie-sciences.fr
High-Resolution Mass Spectrometry would provide the exact mass of the parent ion and its fragments, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern in ESI-MS/MS offers deeper structural insights. For isoflavonoids, common fragmentation pathways involve the cleavage of the chromanone ring system, often leading to characteristic retro-Diels-Alder (RDA) fragmentations. The observed fragment at m/z 151.01 likely corresponds to the A-ring fragment with the methoxy group, resulting from the characteristic cleavage of the heterocyclic C-ring.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. While a specific, isolated IR spectrum for this compound is not widely published, the functional groups within its structure give rise to characteristic absorption bands. The analysis of extracts containing this compound has confirmed the presence of key functional groups. nih.gov
The expected IR absorption bands for this compound are detailed in the table below, based on the known frequencies for its constituent functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500 - 3200 | O-H stretch (tertiary alcohol) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (ketone) |
| 1600 - 1450 | C=C stretch (aromatic rings) |
| ~1260 and ~1040 | C-O stretch (aryl ether) |
| ~1150 | C-O stretch (tertiary alcohol) |
The broad absorption band expected in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group. The strong peak around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of the chromanone core. Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The presence of the methoxy group is confirmed by the C-O stretching bands for an aryl ether.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. As of the current date, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases.
Such an analysis would yield critical crystallographic data, which would be presented as follows:
Table 3: Hypothetical X-ray Crystallography Data Table for this compound
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
The determination of these parameters would allow for a detailed visualization of the molecule's conformation, including the orientation of the phenyl and methoxy groups relative to the chromanone skeleton. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.
Structure Activity Relationships Sar in Chromanone Based Compounds
Influence of Substituent Position and Nature on Biological Potency
The biological potential of chromanone derivatives is intricately linked to the specific substitutions on their core structure. Research into various analogs has demonstrated that substitutions at positions C-2, C-3, C-6, and C-7 are particularly crucial in determining the compound's efficacy as an antidiabetic, antioxidant, or antimicrobial agent. nih.gov
Role of Hydroxyl Groups (e.g., at C-3, C-5, C-7)
Hydroxyl (-OH) groups are critical determinants of the biological activity of chromanones, with their position on the scaffold playing a pivotal role.
The 3-hydroxy group is a significant feature. In many flavonoid structures, which are related to chromanones, a free 3-hydroxyl group is associated with a marked decrease in the ability to chelate certain metal ions, which can influence some biological pathways. The presence of phenolic hydroxyl groups, in general, is considered a key contributor to the antioxidant and antimicrobial activities of chromone (B188151) derivatives. researchgate.net
The position of hydroxyl groups on the A-ring (the benzene (B151609) ring of the chromanone core) significantly impacts antibacterial potency. For instance, studies on a series of 4-chromanone (B43037) derivatives have shown that a hydroxyl group at the C-7 position (as seen in 7-hydroxy-4-chromanone) is a determining factor for antibacterial activity against Gram-positive bacteria. nih.govacs.org Similarly, a C-6 hydroxyl group confers potent antibacterial activity. nih.govacs.org In contrast, a hydroxyl group at the C-5 position results in an inactive compound. nih.govacs.org Further studies have indicated that having two hydroxyl groups on the chromanone scaffold, such as at the 5- and 7-positions, can enhance antibacterial activities. nih.govacs.org However, the introduction of a third hydroxyl group can lead to a notable decrease in activity, which may be due to increased polarity and reduced penetration of bacterial membranes. nih.govacs.org
Table 1: Influence of Hydroxyl Group Position on Antibacterial Activity of 4-Chromanone Analogs
| Compound | Hydroxyl Position | Antibacterial Activity (MIC in μg/mL against S. aureus) |
|---|---|---|
| 3l | 5-OH | Inactive |
| 3k | 6-OH | 6.25-12.5 |
| 3f | 7-OH | 3.13-12.5 |
Data sourced from studies on 2-alkyl-4-chromanone derivatives. acs.org
Impact of Methoxy (B1213986) Groups (e.g., at C-7)
Methoxy (-OCH₃) groups also exert a significant influence on the biological profile of chromanones. The presence of a methoxy group can modulate a compound's lipophilicity and its ability to interact with biological targets. nih.gov
In the context of antioxidant activity, the presence of a methoxy group adjacent to a phenolic hydroxyl group can increase potency. researchgate.netinnovareacademics.in For instance, a study on 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides demonstrated that this substitution pattern is a key feature for antioxidant potential. nih.gov The methoxy group is an electron-donating group, which can enhance the ability of an adjacent hydroxyl group to scavenge free radicals. nih.gov Generally, an increase in the number of methoxy groups on a phenolic compound is correlated with higher antioxidant activity. nih.gov
Regarding other activities, the position of the methoxy group is critical. In a series of coumarin-triazole conjugates, a related class of compounds, a 2-methoxy-phenyl substituent resulted in the most potent antibacterial activity, with its potency being significantly higher than that of its 3-methoxy and 4-methoxy counterparts. mdpi.com This highlights the steric and electronic effects that the methoxy group's position can have on bioactivity.
Effects of Phenyl Ring Substitutions and Orientation
For compounds like 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone, the phenyl ring at C-3 is a major structural feature. The substitution pattern on this phenyl ring (often referred to as the B-ring in flavonoids) and its spatial orientation can dramatically alter biological activity. rsc.org
In 3-benzylidene-4-chromanones, which are structurally similar, substitutions on the phenyl ring are critical for α-glucosidase inhibitory and antioxidant activities. Specifically, the presence of a catechol (3,4-dihydroxy) moiety on the phenyl ring leads to potent activity in both assays. nih.gov This suggests that hydroxyl groups on the C-3 phenyl ring are highly beneficial. The introduction of electron-donating groups on this ring generally enhances antioxidant properties. researchgate.net
The orientation of the phenyl ring also matters. The steric hindrance caused by the phenyl group can influence how the molecule fits into the active site of an enzyme or receptor. rsc.org For certain biological targets, bulky groups directly attached to the chromanone ring system can diminish the inhibitory effect. rsc.org
Pharmacophoric Elements for Diverse Bioactivities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For chromanone derivatives, distinct pharmacophoric models have been identified for different activities.
Key Structural Features for Antimicrobial Activity
The antimicrobial activity of chromanones is governed by a specific set of structural requirements. A general SAR analysis indicates that substitutions at C-2, C-3, C-4, C-6, and C-7 can yield effective antibacterial and antifungal compounds. nih.gov
For antibacterial activity, particularly against Gram-positive bacteria, key pharmacophoric elements include:
A hydrophobic substituent at the C-2 position. nih.govacs.org
A hydrogen bond donor/acceptor at the C-4 position (e.g., the carbonyl oxygen). nih.govacs.org
Hydroxyl groups at the C-5 and C-7 positions. nih.govacs.org
In the case of 3-substituted chromanones, benzylidene derivatives have shown significant antibacterial activity. nih.gov For example, 3-(benzo researchgate.netnih.govdioxol-5-ylmethylene)-7-hydroxychroman-4-one was effective against both Gram-positive and Gram-negative bacteria. nih.gov The presence of a phenolic hydroxyl group and the 4-oxo group are often cited as being crucial for the antimicrobial effects of chromone and chromanone derivatives. researchgate.netinnovareacademics.in
Structural Determinants for Antioxidant and α-Glucosidase Inhibitory Effects
The antioxidant and α-glucosidase inhibitory activities of chromanones are also defined by specific structural features.
For antioxidant activity , the primary determinants are:
The presence of phenolic hydroxyl groups , which can donate a hydrogen atom to scavenge free radicals. researchgate.netinnovareacademics.in The activity is often enhanced by having multiple hydroxyl groups.
The 4-oxo (carbonyl) group , which, along with a 2,3-double bond in related chromones, contributes to the radical scavenging capacity. researchgate.netinnovareacademics.in
Electron-donating groups , such as methoxy groups, adjacent to hydroxyl groups, which can increase antioxidant potency. researchgate.netnih.govinnovareacademics.in
For α-glucosidase inhibition , a key therapeutic target for managing diabetes, the following structural elements are important in chromanone derivatives:
Hydroxylation on both the chromanone A-ring and the B-ring (the phenyl substituent). jst.go.jp
A catechol (3,4-dihydroxy) moiety on the B-ring appears to be particularly important for potent inhibition. nih.govjst.go.jp
The presence of a 3-benzylidene moiety has been identified as a promising scaffold for developing α-glucosidase inhibitors. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of 3-Benzylidene-4-chromanone (B8775485) Derivatives
| Compound | A-Ring Substitution | B-Ring Substitution | α-Glucosidase Inhibition (IC₅₀ in µM) |
|---|---|---|---|
| 4 | 7-OH | H | 110 |
| 5 | 7-OH | 3,4-diOH (Catechol) | 38 |
| 12 | 5,7-diOH | H | 15 |
| 13 | 5,7-diOH | 3,4-diOH (Catechol) | 30 |
| 18 | 5,7,8-triOH | 3,4-diOH (Catechol) | 28 |
| Acarbose | - | - | 900 |
Data sourced from a study on 3-benzylidene-4-chromanone derivatives. nih.govjst.go.jpresearchgate.net
These findings collectively underscore that the specific arrangement and nature of hydroxyl, methoxy, and phenyl groups on the chromanone framework are critical in defining the compound's biological activity profile.
SAR in Anti-inflammatory and Anticancer Chromanone Derivatives
The chromanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory and anticancer effects. acs.orgnih.gov The specific biological activity of a chromanone derivative is highly dependent on the nature and position of substituents on its core structure. The absence of the C2-C3 double bond in chromanones, as compared to chromones, results in significant variations in their biological profiles. acs.org
Structure-Activity Relationships in Anti-inflammatory Chromanone Derivatives
Research into the structure-activity relationships (SAR) of chromanone derivatives has identified key structural features that modulate their anti-inflammatory potential. These studies often focus on the ability of the compounds to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
A study on a series of chromanone-based derivatives identified a compound, 4e , as a potent inhibitor of NO release and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-induced BV-2 microglial cells. This compound was shown to deactivate the NF-κB pathway, a key regulator of inflammation, by interfering with TLR4-mediated signaling cascades. nih.gov This suggests that the specific substitutions in compound 4e are crucial for its neuroprotective and anti-inflammatory effects.
In another study focusing on chromone derivatives, which share a similar core structure, the presence of a methoxy group at the C-7 position was found to be important for activity. For instance, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (a chromone derivative) exhibited significant anti-inflammatory effects by inhibiting superoxide (B77818) anion generation in human neutrophils, with an IC50 value of 5.0 ± 1.4 μM. acs.org This highlights the role of the 7-methoxy group, also present in "this compound," in contributing to anti-inflammatory activity.
Furthermore, a study on 3-substituted-indolin-2-one derivatives, which were designed based on the structure of aurones (isomers of flavones), found that 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity. It effectively suppressed the production of TNF-α and IL-6 in a concentration-dependent manner. mdpi.com This indicates that the presence and position of a hydroxylated phenyl ring can be a key determinant of anti-inflammatory potency.
The anti-inflammatory activity of various substituted chromanone and related derivatives is summarized in the table below.
| Compound/Derivative Class | Key Structural Features | Observed Anti-inflammatory Activity | Reference |
| Chromanone derivative 4e | Specific substitution pattern (unspecified in abstract) | Potent inhibition of NO release and iNOS expression in BV-2 cells. | nih.gov |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | 7-methoxy group, 3-fluorophenylsulfanyl at C-2 | IC50 of 5.0 ± 1.4 μM against superoxide anion generation. | acs.org |
| 3-(3-hydroxyphenyl)-indolin-2-one | 3-hydroxyphenyl substituent | Significant inhibition of TNF-α and IL-6 production. | mdpi.com |
| (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone | 5-hydroxy, 7-methoxy, 3-(2'-hydroxybenzyl) groups | Significantly inhibited intracellular ROS, superoxide anion, and lipid peroxide production in LPS-stimulated RAW 264.7 macrophages. | researchgate.net |
Structure-Activity Relationships in Anticancer Chromanone Derivatives
The anticancer activity of chromanone derivatives is also heavily influenced by their substitution patterns. Studies have explored how modifications to the chromanone skeleton affect its cytotoxicity against various cancer cell lines.
Homoisoflavonoids, such as 3-benzylidene-4-chromanones, are a class of compounds with recognized anticancer potential. nih.gov Research on 3-benzylidenechromanones and their spiropyrazoline analogues revealed that their antiproliferative activity is determined by their chemical structure. For example, compounds with a phenyl ring at C2 generally showed lower cytotoxic activity than their spiropyrazoline analogues. nih.gov Specifically, compounds 3 and 7 in the study, which are 3-benzylidenechromanones, exhibited higher cytotoxic activity against cancer cells than the reference compounds 4-chromanone and quercetin (B1663063). nih.gov
A separate study synthesized a series of novel 3-nitro-4-chromanones and evaluated their cytotoxicity against castration-resistant prostate cancer (CRPC) cell lines. The results indicated that amide derivatives were more potent than their corresponding ester derivatives. The optimal compound, 36 , demonstrated significantly more potent antiproliferative activity than the standard anticancer drug cisplatin (B142131). researchgate.net
The nature of the substituent at the C-3 position is a critical determinant of anticancer activity. In a series of 3-(substituted amino)chromone derivatives, five compounds (6c, 6f, 6i, 6m, and 6o ) were identified as highly promising candidates against human colon cancer (HCT116) and liver cancer (7721) cell lines, with IC50 values in the low micromolar range (4.92–12.59 μmol·L-1). researchgate.net
The introduction of electron-donating groups, such as methoxy groups, into the benzene ring has been shown to enhance the anticancer activity of various compounds. nih.gov This is relevant to "this compound," which possesses a 7-methoxy group.
The table below presents a summary of the anticancer activities of various chromanone derivatives.
| Compound/Derivative Class | Key Structural Features | Observed Anticancer Activity (IC50 values) | Reference |
| 3-Benzylidenechromanone 7 | 3-benzylidene group | More active than 4-chromanone and quercetin against cancer cell lines. | nih.gov |
| 3-Nitro-4-chromanone 36 | 3-nitro group, specific amide substituent | More potent than cisplatin against DU145 and PC3 prostate cancer cell lines. | researchgate.net |
| 3-(Substituted amino)chromone 6c, 6f, 6i, 6m, 6o | 3-amino substituent with various aryl groups | IC50 values ranging from 4.92 to 12.59 μmol·L-1 against HCT116 and 7721 cancer cells. | researchgate.net |
| (E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-one 11 | 2-phenyl, 3-(4-N,N-diethylaminobenzylidene) | IC50 of 8.36 µM against HL-60 and 9.08 µM against NALM-6 cell lines. | nih.gov |
Conformational Analysis and its Correlation with Activity
The biological activity of a molecule is not only dependent on its chemical structure (constitution and configuration) but also on its three-dimensional shape, or conformation. Conformational analysis of the chromanone scaffold and its derivatives, such as isoflavones (3-phenyl-chromones), is crucial for understanding how these molecules interact with their biological targets.
A computational study performing conformational analysis of flavonoids, including isoflavones, found that the maximum energy for the torsion angle τ in isoflavones is around 150°. acs.org This preferred conformation influences how the molecule presents its functional groups for interaction with a receptor or enzyme active site. For instance, the spatial arrangement of hydroxyl and methoxy groups, which are known to be important for biological activity, is dictated by the molecule's conformation.
The biosynthesis of isoflavonoids itself provides insights into the importance of conformation. The enzyme 2-hydroxyisoflavanone (B8725905) synthase (2-HIS), a cytochrome P450, catalyzes the conversion of flavanones to 2-hydroxyisoflavanones. The crystal structure of 2-HIS reveals a unique conformation and a specific binding mode for the substrate that facilitates the complex aryl-ring migration. nih.govresearchgate.net This underscores that the biological processes involving these compounds are highly dependent on specific three-dimensional interactions.
In the context of drug design, understanding the preferred conformation of active compounds can aid in the development of more potent and selective analogues. By designing molecules that are pre-organized in the bioactive conformation, the entropic penalty of binding to the target can be reduced, potentially leading to higher affinity. While detailed conformational analysis specifically for "this compound" is not extensively available in the reviewed literature, the principles derived from the study of related isoflavones and other chromanone derivatives are applicable. The relative orientation of the 3-phenyl group and the 3-hydroxyl group with respect to the chromanone ring system will be a critical factor in its biological activity.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico
Antimicrobial Efficacy and Mechanisms of Action
Studies have explored the antimicrobial properties of 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone and related 4-chromanone (B43037) derivatives, revealing a spectrum of activity against various pathogens and offering insights into its mode of action.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Pathogens
Research into a series of 4-chromanone derivatives has shown notable antibacterial activity, particularly against Gram-positive bacteria. Some of these synthesized compounds demonstrated significant efficacy, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship (SAR) analysis has indicated that specific structural features are crucial for this antibacterial action. The presence of a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the 4-chromanone scaffold, in conjunction with hydroxyl groups at the 5- and 7-positions, enhances antibacterial potency. nih.gov
Specifically, derivatives with a 7-hydroxy group showed potent activity against the Gram-positive bacteria tested, with MIC values ranging from 3.13 to 12.5 μg/mL. nih.gov In contrast, the activity against Gram-negative bacteria was generally less pronounced. The increased hydrophilicity from additional hydroxyl groups appeared to decrease bacterial membrane penetration, suggesting that an optimal balance of hydrophilic and lipophilic properties is necessary for potent Gram-positive antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected 4-Chromanone Derivatives
| Compound | Modification | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|---|
| Derivative 1 | 5- and 7-hydroxy groups | Gram-positive pathogens (including MRSA) | As low as 0.39 |
| 3f | 7-hydroxy group | Gram-positive bacteria | 3.13–12.5 |
| 3k | 6-hydroxy group | Gram-positive bacteria | 6.25–12.5 |
| 3l | 5-hydroxy group | - | Inactive |
Antifungal Properties and Inhibition Mechanisms
While the primary focus of many studies has been on antibacterial effects, the broader class of flavonoids, to which this compound belongs, is known for a wide range of pharmacological activities. Further research is required to specifically delineate the antifungal properties and the precise mechanisms of fungal inhibition for this particular compound.
Molecular Targets: Membrane Potential Dissipation and DNA Topoisomerase IV Inhibition
Investigations into the mode of action of active 4-chromanone compounds have revealed that they can dissipate the bacterial membrane potential. nih.gov This disruption of the cell membrane's electrical potential can lead to the inhibition of essential cellular processes, including macromolecular biosynthesis, ultimately resulting in bacterial cell death. nih.gov
Furthermore, selected compounds from this series were found to inhibit DNA topoisomerase IV. nih.gov DNA topoisomerase IV is a crucial enzyme in bacteria responsible for decatenating interlinked daughter chromosomes following DNA replication. nih.gov Its inhibition prevents proper chromosome segregation, leading to cell division failure and death. This suggests a multi-target mechanism of action for these 4-chromanone derivatives. nih.govnih.gov
Anti-inflammatory Potential and Associated Pathways
A related homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HMC), isolated from Portulaca oleracea, has demonstrated significant anti-inflammatory effects, providing a model for the potential activities of this compound. nih.govmdpi.com
Modulation of Inflammatory Mediators and Cytokines
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HMC treatment was shown to significantly inhibit the production of key inflammatory mediators. nih.gov This includes a reduction in intracellular reactive oxygen species (ROS), superoxide (B77818) anion, and lipid peroxide. Concurrently, HMC enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-px). nih.gov
Furthermore, HMC treatment was observed to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com The expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), was also effectively downregulated by HMC. nih.gov
Involvement of Specific Signaling Pathways (e.g., AMPK, PPARα, PI3K)
The anti-inflammatory and metabolic regulatory effects of HMC have been linked to its ability to modulate specific signaling pathways. In free fatty acid-treated HepG2 cells, a model for hepatic steatosis, HMC was found to activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways. mdpi.com
Activation of AMPK by HMC led to the downstream inhibition of sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD-1), all of which are key enzymes in lipid synthesis. mdpi.com Simultaneously, HMC upregulated the expression of PPARα and its target genes, carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1), which are involved in fatty acid oxidation. mdpi.com This dual action of inhibiting lipogenesis and promoting lipolysis highlights the compound's potential to regulate lipid metabolism. mdpi.com The involvement of the PI3K pathway is also an area of interest in the broader context of flavonoid bioactivity, though its specific role for this compound requires more direct investigation.
Table 2: Effects of (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HMC) on Inflammatory and Metabolic Markers
| Marker/Pathway | Effect of HMC Treatment | Cell Line |
|---|---|---|
| Intracellular ROS, Superoxide, Lipid Peroxide | Inhibition | RAW 264.7 |
| SOD, Catalase, GSH-px Activity | Enhancement | RAW 264.7 |
| NO, PGE2 Production | Inhibition | RAW 264.7 |
| iNOS, COX-2 Expression | Inhibition | RAW 264.7 |
| TNF-α, IL-1β, IL-6 Expression | Downregulation | RAW 264.7 |
| pAMPK, pACC Protein Expression | Upregulation | HepG2 |
| SREBP-1c, FAS, SCD-1 Expression | Inhibition | HepG2 |
| PPARα, CPT1, ACOX1 Expression | Upregulation | HepG2 |
Antioxidant Activity and Free Radical Scavenging Capabilities
The ability of a compound to counteract oxidative stress by scavenging free radicals is a critical aspect of its potential therapeutic value. Research into the antioxidant properties of chromanone derivatives has unveiled their capacity to mitigate the damaging effects of reactive oxygen species.
Studies on synthetic derivatives of 3-benzylidene-4-chromanone (B8775485) have demonstrated notable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activity. researchgate.net For instance, compounds featuring a catechol moiety have shown potent activity, with some derivatives exhibiting EC50 values as low as 13 µM. researchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups on the chromanone scaffold are crucial for this antioxidant potential. researchgate.net
Similarly, research on a series of 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides revealed that while the chromanone derivatives themselves had modest activity, their corresponding N-arylsubstituted-chroman-2-carboxamides displayed significant DPPH radical scavenging capabilities, with one derivative's activity being comparable to the standard antioxidant, trolox. researchgate.netnih.gov While direct data on the superoxide scavenging capacity of this compound is limited, the established antioxidant activity of related chromanones suggests a potential for similar reactivity.
Table 1: DPPH Radical Scavenging Activity of Selected Chromanone Derivatives
| Compound/Derivative | Structure | DPPH Scavenging Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 3-Benzylidene-4-chromanone with catechol moiety | Derivative of 3-benzylidene-4-chromanone | 13 µM | researchgate.net |
| N-arylsubstituted-chroman-2-carboxamide | Derivative of 6-hydroxy-7-methoxy-4-chromanone | Comparable to trolox | researchgate.netnih.gov |
Lipid peroxidation is a key process in cellular injury, and its inhibition is a significant indicator of antioxidant efficacy. A study focusing on synthesized 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides demonstrated their potent ability to inhibit lipid peroxidation initiated by Fe(2+) and ascorbic acid in rat brain homogenates. researchgate.netnih.gov Notably, certain N-arylsubstituted-chroman-2-carboxamides were found to be 25-40 times more potent in their inhibitory action than trolox, a well-known antioxidant. researchgate.netnih.gov This suggests that the chromanone structure is a promising scaffold for the development of potent inhibitors of lipid peroxidation.
Antidiabetic and Anti-adipogenic Research
The potential of chromanone derivatives in the management of metabolic disorders such as diabetes and conditions related to adipogenesis has been a subject of intensive research.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. A structurally similar compound, 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., has been shown to be a strong inhibitor of α-glucosidase, with a half-maximal inhibitory concentration (IC50) of 15.03 ± 2.59 μM. nih.gov This inhibitory effect was found to be more potent than that of acarbose, a commercially available α-glucosidase inhibitor. nih.gov Furthermore, a series of synthesized 3-benzylidene-4-chromanone derivatives also exhibited significant α-glucosidase inhibitory activity, with some compounds having IC50 values as low as 15 µM. researchgate.net These findings highlight the potential of the chromanone core in designing effective α-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibitory Activity of Related Chromanone Derivatives
| Compound/Derivative | Structure | α-Glucosidase Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | Derivative of 4-chromanone | 15.03 ± 2.59 μM | nih.gov |
| 3-Benzylidene-4-chromanone derivative | Derivative of 3-benzylidene-4-chromanone | 15 µM | researchgate.net |
Research on (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid with a structure closely related to the subject compound, has provided significant insights into the regulation of lipid metabolism. In a study using free fatty acid-treated human hepatocellular carcinoma (HepG2) cells to model hepatic steatosis, HMC was found to markedly decrease lipid accumulation and triglyceride content. nih.govnih.govfoodb.ca Treatment with HMC at concentrations of 10, 30, and 50 µM resulted in a dose-dependent reduction in lipid accumulation. foodb.ca This effect underscores the potential of this class of compounds to mitigate the cellular hallmarks of non-alcoholic fatty liver disease (NAFLD).
The mechanism behind the reduction in lipid accumulation by HMC involves the modulation of key lipogenic enzymes and transcription factors. nih.govnih.gov In free fatty acid-exposed HepG2 cells, HMC treatment significantly inhibited the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. nih.govnih.gov Consequently, the expression of its downstream targets, fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD-1), which are crucial enzymes in lipid synthesis, was also markedly reduced. nih.govnih.gov These findings suggest that the anti-adipogenic effects of this homoisoflavonoid are mediated through the suppression of the SREBP-1c pathway. nih.govnih.gov
Table 3: Effect of a Related Homoisoflavonoid on Lipogenic Gene Expression in HepG2 Cells
| Treatment | Target | Effect | Reference |
|---|---|---|---|
| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | Lipid Accumulation | Markedly decreased | nih.govnih.govfoodb.ca |
| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | Triglyceride Content | Markedly decreased | nih.govnih.gov |
| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | SREBP-1c Expression | Markedly inhibited | nih.govnih.gov |
| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | FAS Expression | Markedly reduced | nih.govnih.gov |
| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | SCD-1 Expression | Markedly reduced | nih.govnih.gov |
Anticancer Properties and Cellular Activity
Despite the interest in chromanones as potential anticancer agents, specific studies detailing the anticancer properties and cellular activity of this compound are not found in the reviewed scientific literature.
There is no available data from in vitro cytotoxicity assays of this compound against castration-resistant prostate cancer (CRPC), T-27D, Molt 4/C8, or CEM T-lymphocyte cell lines. Consequently, no data table can be generated to summarize its effects on these specific cancer cell lines.
Information regarding the antiproliferative effects and the modulation of the cell cycle by this compound is not present in the available scientific research. Studies on structurally related compounds, such as certain 3-benzylidene chroman-4-ones, have shown antiproliferative efficacy and the ability to induce apoptosis and cell cycle arrest in cancer cell lines. However, these findings cannot be directly attributed to this compound.
Other Reported Biological Activities and Potential Therapeutic Applications (e.g., Anti-HIV, Kinase Inhibition, Anti-Alzheimer's, Antiallergic)
A comprehensive search of scientific databases and literature reveals no specific studies on the anti-HIV, kinase inhibition, anti-Alzheimer's, or antiallergic activities of this compound. While related chemical structures like 3-phenylcoumarins have been investigated for anti-HIV activity and other chromone (B188151) derivatives have been explored for their potential in managing Alzheimer's disease, this specific compound remains uncharacterized in these therapeutic areas.
Computational and Theoretical Approaches in Chromanone Research
Quantum Mechanical Studies for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide precise information about the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's reactivity and interaction with other molecules.
Density Functional Theory (DFT) has become a popular quantum mechanical method for investigating the structural and electronic properties of chromanone derivatives due to its balance of accuracy and computational cost. najah.edusemanticscholar.org DFT calculations are used to optimize the molecular geometry of 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone, predicting bond lengths, bond angles, and dihedral angles in its most stable conformation. semanticscholar.org These calculations have been successfully applied to various chromanone and isoflavonoid (B1168493) structures, showing good agreement between theoretical and experimental data obtained from X-ray crystallography. najah.edusemanticscholar.org
Theoretical vibrational frequencies can also be computed using DFT, which aids in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. researchgate.net
Table 1: Typical Parameters for DFT Calculations on Chromanone Derivatives This table is illustrative and based on common practices in computational chemistry for similar molecules.
| Parameter | Value/Method | Purpose |
| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, known for its reliability for organic molecules. semanticscholar.org |
| Basis Set | 6-311++G(d,p) / 6-31+G(d,p) | Pople-style basis sets that provide a good description of the electron distribution, including diffuse functions (+) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively. semanticscholar.orgresearchgate.net |
| Solvent Model | Polarizable Continuum Model (PCM) | Used to simulate the effect of a solvent environment on the molecule's properties. researchgate.net |
| Calculation Type | Geometry Optimization, Frequency Calculation | To find the minimum energy structure and to confirm it is a true minimum (no imaginary frequencies). semanticscholar.org |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
For chromanone derivatives, HOMO-LUMO analysis helps to understand their charge transfer characteristics and potential for biological activity. researchgate.netresearchgate.net Based on the HOMO-LUMO gap, various global reactivity descriptors can be calculated, providing quantitative measures of chemical reactivity.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines key reactivity descriptors and their significance, based on established theoretical chemistry principles.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |
| Electronegativity (χ) | χ ≈ (EHOMO + ELUMO) / -2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net |
These descriptors help to predict the reactive sites within the this compound molecule and rationalize its antioxidant or other biological activities. researchgate.net
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. mdpi.com These methods are central to drug discovery and development.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. nih.govjmbfs.org By docking this compound into the active sites of various enzymes or receptors, researchers can hypothesize its mechanism of action and predict its potential biological activities, such as anticancer, anti-inflammatory, or antidiabetic effects. nih.govnih.govresearchgate.net For instance, docking studies on similar chromanone derivatives have been used to predict their binding to targets like cyclooxygenase (COX) enzymes, α-glucosidase, and various protein kinases. mdpi.comnih.govmdpi.com
Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score in kcal/mol), which ranks different ligands or binding poses based on their predicted binding strength. jmbfs.org A lower (more negative) docking score generally indicates a more favorable binding interaction. jmbfs.org These scores can be used to compare the potential of this compound against known inhibitors or other candidate molecules. jmbfs.org
While docking provides a static picture of the interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. uq.edu.au MD simulations provide insights into the conformational changes that may occur upon ligand binding and the stability of the interactions observed in docking, offering a more detailed and realistic view of the binding event.
Table 3: Illustrative Molecular Docking Results for a Chromanone Derivative with a Hypothetical Protein Target This table presents a hypothetical example of docking results to illustrate the type of data generated in such studies.
| Parameter | Description | Example Value/Result |
| Protein Target | Enzyme implicated in a disease (e.g., a protein kinase) | Mitogen-activated protein kinase nih.gov |
| PDB ID | Protein Data Bank identifier for the target's crystal structure | e.g., 1CX2 (for COX-2) mdpi.com |
| Docking Software | Program used for the simulation | e.g., AutoDock, Molegro Virtual Docker jmbfs.orgresearchgate.net |
| Binding Affinity (Score) | Estimated free energy of binding | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand | e.g., TYR 128, TRP 318, SER 53 jmbfs.org |
| Types of Interactions | Nature of the chemical bonds formed | Hydrogen bonds with the hydroxyl group; Pi-Pi stacking with the phenyl ring. jmbfs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal of 3D-QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov
For a class of compounds like chromanones, a 3D-QSAR model is built using a "training set" of molecules with known biological activities (e.g., antioxidant EC50 values). nih.gov The model correlates the variation in activity with the differences in the 3D properties of the molecules, such as their steric (shape) and electrostatic fields. nih.gov
Once a statistically robust model is developed, it can be used to predict the activity of this compound. The model can also generate contour maps that visualize regions around the molecule where certain properties (e.g., bulky groups, positive or negative charges) would be favorable or unfavorable for activity. jmbfs.org This information is invaluable for designing new derivatives with enhanced potency. nih.gov
Table 4: Key Parameters in a 3D-QSAR Study This table summarizes important statistical metrics used to validate a QSAR model, based on a representative study.
| Parameter | Symbol | Description | Typical Value |
| Correlation Coefficient | r² | Indicates the goodness of fit of the model for the training set. A value closer to 1 indicates a better fit. nih.gov | 0.868 nih.gov |
| Cross-validated Correlation Coefficient | q² or r²cv | Measures the internal predictive ability of the model using techniques like leave-one-out cross-validation. nih.gov | 0.771 nih.gov |
| Predictive Correlation Coefficient | r²pred | Measures the external predictive ability of the model on an independent test set of compounds. nih.gov | 0.924 nih.gov |
| Statistical Method | - | The algorithm used to derive the correlation. | e.g., Partial Least Squares (PLS), Genetic/Partial Least Squares (G/PLS) nih.gov |
Development of Predictive Models for Biological Activity
Predictive modeling in chromanone research primarily revolves around Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Various statistical methods are employed to build QSAR models for chromanones, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.org For instance, a 2D-QSAR study on a series of 3-iodochromone derivatives as potential fungicides against Sclerotium rolfsii found that the MLR model provided the most statistically significant and reliable predictions. frontiersin.org The predictive power of these models is rigorously assessed through internal and external validation techniques, ensuring their robustness. frontiersin.org
Key molecular descriptors that often influence the biological activity of chromanone derivatives have been identified through these models. These can include electronic, thermodynamic, and topological parameters. frontiersin.orgresearchgate.net For example, in the study of 3-iodochromones, descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole were found to be major influencers of their fungicidal activity. frontiersin.org Similarly, for monocarbonyl curcumin (B1669340) analogs with a chromanone-like central core, the CrippenLogP, a measure of lipophilicity, was a significant descriptor, with less lipophilic molecules showing increased inhibitory activity against breast cancer cells. mdpi.com
The insights gained from these predictive models are crucial for the structural optimization of chromanone scaffolds to improve their desired biological effects. frontiersin.org
CoMFA and CoMSIA for 3D-QSAR Analysis
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic interactions between a ligand and its target receptor. mdpi.comnanobioletters.com These techniques are widely applied to various classes of chromone (B188151) and chromanone derivatives to elucidate the structural requirements for their biological activities. yu.edu.jonih.gov
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules, correlating these fields with their biological activities. mdpi.comyu.edu.joCoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive analysis. nanobioletters.comnih.gov
Several 3D-QSAR studies on chromone and chromanone derivatives have been successfully conducted, leading to the development of predictive models for various biological targets:
Interleukin-5 (IL-5) Inhibitors: A 3D-QSAR study on novel chromenone derivatives as IL-5 inhibitors revealed strong correlations between their inhibitory activity and the steric and electrostatic properties of the molecules. The generated CoMFA and CoMSIA contour maps helped identify key structural features for activity. yu.edu.jo
Radical Scavengers: For a series of chromone derivatives with antioxidant activity, both CoMFA and CoMSIA models were developed. The best CoMSIA model, which included electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, demonstrated high predictive ability. nih.gov
HIV-1 Protease Inhibitors: Receptor-based Molecular Field Analysis (MFA), a 3D-QSAR technique, was used to develop predictive models for chromone derivatives as HIV-1 protease inhibitors. The resulting models showed excellent statistical significance and correlated well with docking simulations. nih.gov
Antitumor Agents: In a study of quinazolinone derivatives with a structure related to chromanones, a CoMFA model was built to guide the future design of more potent antitumor agents. rsc.org
The statistical robustness of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a model with good predictive power.
Table 1: Statistical Parameters of 3D-QSAR Studies on Chromanone and Related Derivatives
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational tools that facilitate the discovery of novel bioactive compounds from large chemical libraries. researchgate.netnih.gov These approaches are increasingly being integrated into the drug discovery pipeline for chromanone and related heterocyclic compounds. researchgate.net
Virtual screening can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening utilizes information from known active compounds to identify new molecules with similar properties, often employing pharmacophore models or similarity searching. nih.gov Structure-based virtual screening, on the other hand, relies on the 3D structure of the biological target, using molecular docking to predict the binding mode and affinity of potential ligands. nih.gov
Recent applications in the context of chromanone and related structures include:
Discovery of MAO Inhibitors: A study on chromone derivatives as monoamine oxidase (MAO) inhibitors employed pharmacophore modeling and 3D-QSAR to virtually screen the ZINC database for new potential inhibitors. This led to the identification of several promising hits with good docking scores and drug-like properties. nih.gov
Identification of Acetylcholinesterase Inhibitors: For a series of flavonoid analogues, which share structural similarities with chromanones, a 3D-QSAR model was used to develop a pharmacophore for virtual screening. The top-ranking compounds were then subjected to molecular docking to identify a lead candidate. nih.gov
Design of Anticholinesterase Agents: In the development of new spiroquinoxalinopyrrolidine embedded chromanone hybrids as anticholinesterase agents, molecular docking was used to evaluate the binding capacity of the synthesized compounds with human acetylcholinesterase and butyrylcholinesterase. nih.gov
The integration of virtual screening with combinatorial chemistry offers a powerful strategy for the accelerated discovery of novel drug candidates. researchgate.net While specific virtual screening studies focusing solely on this compound are not extensively documented in the reviewed literature, the established success of these methods for the broader chromanone class underscores their potential for identifying new biological targets and applications for this specific compound.
Table 2: Compound Names Mentioned in the Article
Future Perspectives and Research Directions
Design and Synthesis of Novel Chromanone Scaffolds with Enhanced Bioactivity
The chromanone framework is a versatile platform that allows for extensive structural diversification to create next-generation drug candidates. nih.gov A key future direction involves the rational design and synthesis of new chromanone-based molecules with improved potency and selectivity. Medicinal chemists are increasingly interested in these compounds due to their synthetic feasibility and diverse biological activities. researchgate.netnih.gov
Several strategies are being explored to achieve this:
Hybrid Molecule Synthesis: A promising approach involves combining the chromone (B188151)/chromanone structure with other known pharmacophores to create hybrid molecules. This strategy aims to leverage the therapeutic advantages of both moieties, potentially leading to compounds with dual or synergistic activities. researchgate.net
Multi-component Reactions: The use of innovative synthetic methodologies, such as multi-component reactions, can accelerate the creation of diverse libraries of complex chromanone derivatives. For instance, a [Bmim]Br accelerated multicomponent reaction has been used to synthesize spiroquinoxalinopyrrolidine embedded chromanone hybrids, a process that efficiently creates four adjoining stereogenic centers. nih.gov
Structural Diversification: The chromone scaffold permits a wide array of structural modifications. nih.gov Future synthesis will likely focus on exploring different substitution patterns on both the chromanone core and the phenyl ring to fine-tune the molecule's pharmacological profile. Strategies include the use of various starting materials like phenols, salicylic (B10762653) acid derivatives, and chalcones, as well as employing metal-based, metal-free, or nanomaterial catalysts to drive reactions. researchgate.net The development of one-pot procedures is also a key area of interest for synthesizing novel chromene scaffolds efficiently. nih.gov
These synthetic explorations are crucial for generating new chemical entities that can be screened for enhanced biological effects against various diseases.
Table 1: Emerging Synthetic Strategies for Novel Chromanone Scaffolds
| Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Hybrid Molecule Design | Combining the chromanone scaffold with other pharmacologically active moieties. | Creation of single molecules with multi-target capabilities or synergistic effects. | researchgate.net |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Increases synthetic efficiency, reduces waste, and allows for rapid generation of diverse compound libraries. | nih.gov |
| Catalytic Cyclization | Using various catalysts (metal, nano, etc.) to facilitate the ring-closing reaction that forms the chromanone core. | Improves reaction yields and allows for the use of a wider range of starting materials. | researchgate.netresearchgate.net |
| Privileged Scaffold Diversification | Systematically altering substituents at various positions on the chromanone ring system. | Enables fine-tuning of bioactivity and exploration of structure-activity relationships (SAR). | researchgate.netnih.gov |
Exploration of New Molecular Targets and Mechanisms
While chromanone derivatives are known to interact with a variety of targets, a significant area of future research is the identification of new molecular targets and a deeper understanding of their mechanisms of action. This exploration is critical for expanding the therapeutic applications of compounds like 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone.
Future research will likely focus on:
Multi-Target-Directed Ligands (MTDLs): Moving away from the "one-molecule, one-target" paradigm, the development of MTDLs is a major goal, particularly for complex multifactorial diseases like Alzheimer's. nih.gov Chromone derivatives have already shown potential as MTDLs by inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A, MAO-B), while also mitigating amyloid-β aggregation. nih.gov
Novel Enzyme and Receptor Targets: Research has identified several potential targets for chromone derivatives, including insulin-degrading enzyme (IDE) for diabetes, various kinases, and adenosine (B11128) receptors. researchgate.netnih.govnih.gov Future work will involve screening chromanone libraries against a wider array of enzymes and receptors to uncover novel interactions. For instance, a related compound, HMC, was found to target AMPK and PPARα, key regulators in hepatic steatosis. mdpi.com
Predictive Targeting: Computational tools like Swiss Target Prediction can be used to forecast potential biological targets based on molecular similarity, guiding experimental validation and reducing off-target effects. nih.gov This approach can accelerate the discovery of new mechanisms of action for novel chromanone scaffolds.
Table 2: Potential Molecular Targets for Future Chromanone-Based Drugs
| Target | Biological Role | Relevance to Disease | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Enzymes that break down acetylcholine. | Alzheimer's Disease | nih.govnih.gov |
| Monoamine Oxidase (MAO-A/B) | Enzymes involved in neurotransmitter metabolism. | Neurodegenerative Diseases, Depression | nih.govnih.gov |
| AMPK and PPARα | Key regulators of cellular energy homeostasis and lipid metabolism. | Metabolic Syndrome, Nonalcoholic Fatty Liver Disease | mdpi.com |
| Insulin-Degrading Enzyme (IDE) | Regulates circulating insulin (B600854) levels. | Type 2 Diabetes | nih.gov |
| Kinases | Enzymes that mediate cell signaling, proliferation, and survival. | Cancer, Inflammation | researchgate.net |
| Adenosine Receptors | G protein-coupled receptors involved in various physiological processes. | Inflammation, Neurological Disorders | nih.gov |
Development of Advanced Computational Models for Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, offering pathways to significantly reduce the time and cost associated with developing new medicines. For chromanone research, the development and application of more sophisticated computational models represent a major frontier. These methods allow for the rapid screening of vast virtual libraries and the rational design of molecules with enhanced efficacy. nih.govfrontiersin.org
Future directions in this area include:
Predictive Synthesis: Using computational models to predict which reactants will successfully form desired compounds before any lab work is done. mit.edu This approach can prescreen substrates and forecast reaction yields, moving beyond trial-and-error synthesis. mit.edu
Quantitative Structure-Activity Relationship (QSAR): Developing more robust QSAR models to predict the biological activity of novel chromanone derivatives based on their physicochemical properties. nih.gov The evolution towards multi-target QSAR (mt-QSAR) will be particularly valuable for designing MTDLs. nih.gov
Molecular Dynamics (MD) and Docking: Employing advanced molecular docking and MD simulations to gain deeper insights into the binding patterns between chromanone derivatives and their target proteins. d-nb.infoucl.ac.uk These simulations can reveal the stability of protein-ligand complexes and elucidate the specific molecular interactions that drive bioactivity. nih.govnih.gov
Machine Learning and AI: Integrating machine learning and artificial intelligence to analyze large datasets, identify complex patterns, and improve the predictive accuracy of computational models, thereby accelerating the entire drug discovery pipeline.
These computational approaches are transforming drug discovery from a resource-intensive process into a more efficient, cost-effective, and target-focused endeavor. frontiersin.org
Table 3: Advanced Computational Tools in Chromanone Drug Discovery
| Tool/Method | Application | Future Impact | Reference |
|---|---|---|---|
| Virtual Screening (VS) | Rapidly searching large chemical libraries to identify promising drug candidates. | Reduces time and cost by focusing experimental efforts on the most likely candidates. | frontiersin.org |
| Molecular Docking | Predicting the preferred orientation and binding affinity of a molecule to a target protein. | Aids in understanding binding mechanisms and performing structure-based drug design. | nih.govd-nb.info |
| QSAR Modeling | Correlating chemical structure with biological activity to predict the potency of new compounds. | Enables rational design of molecules with enhanced efficacy and guides lead optimization. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules to assess the stability of protein-ligand complexes over time. | Provides a dynamic view of molecular interactions, complementing static docking studies. | nih.gov |
Integration of Omics Data for Systems-Level Understanding of Biological Effects
To fully comprehend the biological impact of chromanone derivatives, future research must move beyond single-pathway analysis and embrace a systems biology approach. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. nih.govbmbreports.org
This integrative approach offers several advantages:
Comprehensive Mechanistic Insights: By combining different layers of biological information, researchers can trace the flow of information from the gene to the metabolite, revealing the complex interplay of molecules and pathways affected by a drug. nih.govresearchgate.net This provides a more complete picture than any single omics approach could offer alone. bmbreports.orgmdpi.com
Biomarker Discovery: Multi-omics analysis is a powerful tool for identifying novel biomarkers for disease diagnosis, prognosis, and therapeutic response. mdpi.comnih.gov Understanding how a chromanone derivative alters the multi-omic landscape can help pinpoint reliable markers of its efficacy.
Understanding Heterogeneity: Biological systems are dynamic and heterogeneous. bmbreports.org Integrated omics can help explain the complex and sometimes multifactorial origins of diseases and how a compound's effects might vary in different contexts.
Platforms and databases like The Cancer Genome Atlas (TCGA) and Omics Discovery Index are becoming crucial resources for this type of research, providing large, multi-layered datasets for analysis. nih.gov Applying these powerful analytical strategies to the study of this compound and its analogs will be essential for translating basic research into clinical applications.
Table 4: Omics Technologies for Systems-Level Analysis
| Omics Field | Data Provided | Application in Chromanone Research | Reference |
|---|---|---|---|
| Genomics | Information on DNA sequence and structure. | Identify genetic variations that may influence drug response (pharmacogenomics). | nih.govbmbreports.org |
| Transcriptomics | Quantification of gene expression (RNA). | Determine how chromanones alter gene expression profiles and affect signaling pathways. | bmbreports.orgmdpi.com |
| Proteomics | Analysis of the entire protein complement of a cell. | Identify protein targets and understand post-translational modifications induced by the compound. | bmbreports.orgmdpi.com |
| Metabolomics | Measurement of small molecule metabolites. | Assess the impact of chromanones on metabolic pathways and cellular phenotypes. | nih.govbmbreports.org |
Compound List
Q & A
Q. What are the established synthetic routes for 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone?
The compound is typically synthesized via cyclization of substituted chalcones or through Claisen-Schmidt condensation. For example, reacting 2-hydroxyacetophenone derivatives with methoxy-substituted benzaldehydes in the presence of acid/base catalysts (e.g., NaOH or HCl) under reflux conditions yields the chromanone backbone . Post-synthetic modifications, such as hydroxylation or methoxy group introduction, are performed using demethylation agents (e.g., BBr₃) or methylation with iodomethane . Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid byproducts.
Q. How is the purity and structural integrity of this compound verified?
Purity is assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254–280 nm, targeting ≥95% purity . Structural confirmation employs NMR (¹H/¹³C) to resolve aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm), complemented by FT-IR for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) signatures . Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺ at m/z 284.26) . For crystalline samples, X-ray diffraction (Cu-Kα radiation) resolves bond lengths and angles, as demonstrated in related chromanones .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Discrepancies in NMR or IR data often arise from solvent polarity, pH, or tautomerism. For example, hydroxyl proton shifts vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding . Dynamic NMR experiments (variable temperature) can identify rotational barriers in methoxy or phenyl groups. If crystallographic data conflicts with solution-phase structures (e.g., keto-enol tautomerism), compare X-ray results with computational models (DFT optimization at B3LYP/6-31G* level) . Contradictions in mass spectra may indicate impurities; re-purify via preparative TLC or recrystallization (ethanol/water) .
Q. What challenges arise in X-ray crystallography of this compound?
Crystallization is hindered by the compound’s hydrophobicity and tendency to form polymorphs. Use slow evaporation from DMF/ethanol mixtures to obtain single crystals . Hydration states (e.g., monohydrate vs. anhydrous forms) can alter unit cell parameters, requiring careful solvent control . For accurate refinement, high-resolution data (θ < 25°) and restraints on aromatic ring planarity are critical. Disordered methoxy groups may require split-site modeling .
Q. What methods assess solubility and stability under experimental conditions?
Solubility is quantified via shake-flask method in PBS (pH 7.4), DMSO, or ethanol, monitored by UV-Vis spectroscopy . Stability studies (37°C, 24–72 hrs) under oxidative (H₂O₂), hydrolytic (acid/base), or photolytic (UV light) conditions identify degradation products via LC-MS . For storage, airtight containers with desiccants (silica gel) at –20°C prevent hydroxyl group oxidation .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation at C-7, phenyl ring substitution) . Bioactivity assays (e.g., enzyme inhibition, antimicrobial screens) are paired with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity . For example, replacing the 7-methoxy group with hydroxyl enhances hydrogen bonding in kinase inhibitors . Quantitative SAR (QSAR) models use Hammett constants or LogP values to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
